2-amino-7-bromo-4-(3-methoxyphenyl)-4H-benzo[g]chromene-3-carbonitrile
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Description
2-amino-7-bromo-4-(3-methoxyphenyl)-4H-benzo[g]chromene-3-carbonitrile is a useful research compound. Its molecular formula is C21H15BrN2O2 and its molecular weight is 407.267. The purity is usually 95%.
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Scientific Research Applications
Synthesis Methodologies
Research has demonstrated innovative synthesis techniques for compounds structurally related to 2-amino-7-bromo-4-(3-methoxyphenyl)-4H-benzo[g]chromene-3-carbonitrile. For instance, the synthesis of 3-amino-1-aryl-9-methoxy-5,6-dihydro-1H-benzo[f]chromene-2-carbonitriles was achieved through reactions in aqueous media, highlighting efficient, less polluting methods that are environment friendly (Shi et al., 2006). Additionally, the electrocatalytic assembling of similar compounds showcases an efficient approach under mild conditions, suggesting its applicability in various synthetic processes (Vafajoo et al., 2014).
Antitumor Activity
Compounds with the benzo[g]chromene core have been investigated for their antitumor properties. Notably, derivatives have shown significant cytotoxic effects in human glioblastoma cells, indicating potential therapeutic applications (Haiba et al., 2016). Further, specific derivatives exhibited anti-proliferative properties and DNA binding capabilities in colorectal cancer cell lines, suggesting a mechanism involving apoptosis induction and potential for colon cancer treatment (Ahagh et al., 2019).
Heterocyclic Systems
The exploration of new heterocyclic systems incorporating the benzo[g]chromene scaffold has been a focus of recent research. Studies have extended libraries of these compounds, showcasing their potential in creating novel therapeutic agents with enhanced biological activities (Nasri & Bayat, 2018). This includes the development of derivatives with various substituents, aiming to optimize their pharmacological profiles.
Properties
IUPAC Name |
2-amino-7-bromo-4-(3-methoxyphenyl)-4H-benzo[g]chromene-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15BrN2O2/c1-25-16-4-2-3-13(8-16)20-17-9-14-7-15(22)6-5-12(14)10-19(17)26-21(24)18(20)11-23/h2-10,20H,24H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OARPBXHWWYPLOT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2C3=C(C=C4C=CC(=CC4=C3)Br)OC(=C2C#N)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15BrN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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